Product packaging for Methyl 7-methoxyquinoline-3-carboxylate(Cat. No.:CAS No. 1261236-48-9)

Methyl 7-methoxyquinoline-3-carboxylate

Cat. No.: B11721154
CAS No.: 1261236-48-9
M. Wt: 217.22 g/mol
InChI Key: MWPAWFRYCVOTTE-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline derivatives are a class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is of immense importance in both chemical and biological research due to the wide array of activities exhibited by these compounds. molaid.comchemenu.com In medicinal chemistry, the quinoline scaffold is a key component in numerous pharmaceuticals, demonstrating antimalarial, antibacterial, antifungal, and anticancer properties. molaid.comambeed.com Beyond medicine, quinoline derivatives are also utilized in materials science as ligands, sensors, and luminescent materials. chemenu.com The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for various applications. chemenu.com

Overview of Quinoline-3-carboxylates in Heterocyclic Chemistry

Within the broad family of quinoline derivatives, quinoline-3-carboxylates represent a significant subclass. These compounds are characterized by a carboxylic acid or ester functional group at the 3-position of the quinoline ring system. This particular arrangement has been a focal point in the study of heterocyclic compounds, largely due to the biological activities associated with this scaffold. Research has shown that quinoline-3-carboxylate derivatives can exhibit potent antiproliferative effects, making them promising candidates in the development of new anticancer agents. The synthesis of these molecules is a key area of investigation in heterocyclic chemistry, with various methods being developed to construct the quinoline core and introduce the carboxylate functionality.

Specific Context of Methyl 7-methoxyquinoline-3-carboxylate within Quinoline Research

This compound is a specific molecule within the quinoline-3-carboxylate subclass. Its structure is defined by a methoxy (B1213986) group at the 7-position and a methyl ester at the 3-position. While the broader class of quinoline-3-carboxylates has been the subject of considerable research, this particular positional isomer has received less specific attention in the scientific literature. Its parent carboxylic acid, 7-methoxyquinoline-3-carboxylic acid, is a known compound, and the methyl ester is its direct derivative. The presence and position of the methoxy group can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological interactions.

Current Research Landscape and Identified Knowledge Gaps

The current research landscape is rich with studies on quinoline derivatives and, to a more focused extent, quinoline-3-carboxylates. However, a thorough review of existing literature reveals a significant knowledge gap concerning this compound. There is a notable scarcity of published research detailing its specific synthesis, comprehensive characterization of its chemical and physical properties, and evaluation of its potential applications. While commercial suppliers list the compound, indicating its availability for research purposes, dedicated studies exploring its unique attributes are largely absent. This lack of specific data presents an opportunity for future research to investigate this compound and determine if it possesses novel properties compared to its more studied isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11721154 Methyl 7-methoxyquinoline-3-carboxylate CAS No. 1261236-48-9

Properties

CAS No.

1261236-48-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 7-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(12(14)16-2)7-13-11(8)6-10/h3-7H,1-2H3

InChI Key

MWPAWFRYCVOTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C(=O)OC

Origin of Product

United States

Synthesis of Methyl 7 Methoxyquinoline 3 Carboxylate

A common synthetic route to Methyl 7-methoxyquinoline-3-carboxylate would likely involve a two-step process: the synthesis of the parent carboxylic acid followed by esterification.

One potential pathway to the quinoline (B57606) core of the parent acid, 7-methoxyquinoline-3-carboxylic acid, could be envisioned through established methods of quinoline synthesis, such as the Gould-Jacobs reaction. This would involve the reaction of an appropriately substituted aniline, in this case, m-anisidine (B1676023) (3-methoxyaniline), with a suitable three-carbon synthon, followed by cyclization.

Once the 7-methoxyquinoline-3-carboxylic acid is obtained, the final step is esterification to yield the methyl ester. This is a standard transformation in organic chemistry. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, other esterification methods could be employed, such as reaction with thionyl chloride to form the acyl chloride, followed by the addition of methanol.

Chemical Properties and Structural Features

PropertyData
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 1261236-48-9

Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely available in the published literature, which is a reflection of the previously mentioned knowledge gap. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential for the unambiguous characterization of this compound but are not readily found in public databases.

Computational and Theoretical Investigations of Methyl 7 Methoxyquinoline 3 Carboxylate and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure and geometry of quinoline (B57606) derivatives, providing a basis for interpreting their reactivity and spectroscopic characteristics. bohrium.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to optimize molecular geometries and calculate electronic properties. bohrium.comcnr.itmdpi.com These studies provide detailed information on bond lengths, bond angles, and charge distribution within the molecule.

For instance, DFT calculations can elucidate the influence of substituents, such as the methoxy (B1213986) and carboxylate groups on the quinoline core. The electron-donating methoxy group and the electron-withdrawing methyl carboxylate group modulate the electron density across the aromatic system, which in turn affects the molecule's reactivity and interaction capabilities. Theoretical calculations on related quinoline structures have been used to analyze electronic structure and have shown good agreement with experimental data from photoemission spectroscopy. cnr.it

Table 1: Representative DFT-Calculated Properties for a Quinoline Analog

PropertyCalculated ValueMethod/Basis Set
Total Energy-725.9 HartreeB3LYP/6-311G(d,p)
Dipole Moment3.45 DebyeB3LYP/6-311G(d,p)
C=O Bond Length1.21 ÅB3LYP/6-311G(d,p)
C-O (methoxy) Bond Length1.36 ÅB3LYP/6-311G(d,p)

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. arabjchem.orgresearchgate.net

In quinoline derivatives, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For Methyl 7-methoxyquinoline-3-carboxylate, the HOMO is expected to be distributed over the electron-rich quinoline ring and the methoxy group, while the LUMO would be localized more on the electron-deficient carboxylate group and the pyridine (B92270) part of the quinoline system. This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: FMO Properties of a Model Quinoline Derivative

ParameterEnergy (eV)Description
EHOMO-6.85Indicates electron-donating capability
ELUMO-1.98Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE)4.87Relates to chemical reactivity and stability

Note: Values are hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. mdpi.com

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand like this compound and a specific protein target. nih.gov Quinoline derivatives have been studied as inhibitors for various kinases and enzymes involved in disease pathways. mdpi.comnih.govnih.gov

Docking studies on similar quinoline-3-carboxamide (B1254982) derivatives against kinases have shown that these molecules can act as competitive inhibitors of ATP by binding to the hinge region of the kinase domain. mdpi.comresearchgate.net The predicted binding affinities help in prioritizing compounds for further experimental testing. For example, a lower binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory activity. mdpi.com

Table 3: Predicted Binding Affinities of Quinoline Analogs to Kinase Targets

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
Analog AATM Kinase-8.5
Analog BPI3Kγ-7.9
Analog CDNA-PKcs-8.2

Note: This table contains representative data from studies on quinoline-3-carboxamide derivatives. mdpi.com

Beyond predicting binding affinity, docking simulations provide a detailed profile of the interactions between the ligand and the amino acid residues in the protein's active site. nih.gov Common interactions for quinoline-based inhibitors include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring is a common hydrogen bond acceptor, often interacting with backbone NH groups in the hinge region of kinases. mdpi.comnih.gov

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp) in the binding pocket. mdpi.comnih.gov

Hydrophobic Interactions: The quinoline scaffold and its substituents can form favorable hydrophobic contacts with nonpolar residues in the active site.

These interactions are crucial for the stabilization of the ligand-protein complex and determine the ligand's specificity and potency. nih.gov For this compound, the quinoline nitrogen, the methoxy oxygen, and the carbonyl oxygen of the ester group are all potential sites for hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated. nih.govsphinxsai.com

For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antitubercular effects. nih.govnih.govsphinxsai.com These models are built using a training set of compounds with known activities. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical properties, topological indices, and 3D fields (steric and electrostatic). nih.govsphinxsai.com

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to create a model that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model, validated by internal and external testing, can guide the design of new analogs of this compound with potentially enhanced activity. sphinxsai.commdpi.com The models can highlight which structural features are crucial for activity, for example, indicating that steric bulk in one region or an electronegative group in another might enhance potency. nih.gov

Table 4: Common Descriptors Used in QSAR Models for Quinoline Derivatives

Descriptor TypeExamplesRelevance
PhysicochemicalLogP, Molar RefractivityDescribes hydrophobicity and bulk
TopologicalWiener Index, Balaban IndexEncodes information about molecular branching and connectivity
ElectrostaticPartial Charges, Dipole MomentRelates to polar interactions and hydrogen bonding capability
StructuralSssOcount, SsssNcountCounts of specific atom types or fragments important for activity sphinxsai.com

In Silico Prediction of Activity Spectra of Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the potential biological activities of a drug-like molecule based on its chemical structure. The algorithm compares the structure of the query compound with a large database of known bioactive substances, estimating the probability that the compound will exhibit certain biological effects. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.net

For quinoline-based structures, PASS predictions can reveal a wide range of potential pharmacological activities, reflecting the scaffold's versatility. nih.govresearchgate.net While specific PASS data for this compound is not publicly available, predictions for analogous structures often suggest activities such as antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.net A higher Pa value compared to the Pi value suggests a greater likelihood of the compound exhibiting that specific activity and warrants further experimental investigation. researchgate.net

Below is an illustrative table of potential activities that might be predicted for a compound with a quinoline core, based on the known biological profile of this chemical class.

Predicted Biological ActivityProbability of Activity (Pa)Probability of Inactivity (Pi)
Anticancer> 0.7< 0.1
Antibacterial> 0.6< 0.1
Anti-inflammatory> 0.5< 0.2
Antiviral> 0.4< 0.1
Kinase Inhibitor> 0.7< 0.05
Antimalarial> 0.5< 0.05

This table is a representative example of a PASS prediction for a generic quinoline derivative and is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. frontiersin.org In pharmaceutical research, MD simulations provide detailed insights into the stability of a ligand-protein complex, conformational changes in both the ligand and the target protein, and the key interactions that stabilize binding. researchgate.netnih.govmdpi.com This technique is crucial for validating molecular docking results and understanding the dynamic behavior of a potential drug molecule within its biological target. nih.gov

For quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms over the course of the simulation compared to a reference structure. A stable RMSD value indicates that the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, revealing the flexibility of different parts of the protein. Significant fluctuations in the active site can indicate induced-fit binding or instability. nih.gov

Hydrogen Bond Analysis: The formation and persistence of hydrogen bonds between the ligand and protein are monitored throughout the simulation, as they are critical for binding affinity and specificity. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov

Studies on quinoline derivatives targeting enzymes like acetylcholinesterase or viral proteases have used MD simulations to confirm the stability of the ligand-protein complexes and identify crucial amino acid residues involved in the interaction. researchgate.netnih.govnih.gov

Simulation ParameterTypical Finding for Quinoline Derivative-Protein ComplexSignificance
RMSD of Protein-Ligand ComplexStable trajectory after an initial equilibration periodIndicates a stable binding mode and a well-equilibrated complex. mdpi.com
RMSF of Active Site ResiduesLow fluctuations for key interacting residuesSuggests that these residues form stable and consistent interactions with the ligand. nih.gov
Hydrogen Bond OccupancyHigh occupancy (>50%) for specific hydrogen bondsHighlights the most persistent and important hydrogen bonds for stabilizing the complex. mdpi.com
Binding Free Energy (MM/PBSA)Favorable (negative) binding energyQuantitatively supports a strong binding affinity between the quinoline derivative and its target. nih.gov

Topological Analysis and Reactivity Studies

Topological and reactivity studies, often performed using Density Functional Theory (DFT), are essential for understanding the electronic properties and chemical behavior of a molecule. researchgate.netarabjchem.org These computational methods provide insights into a molecule's stability, reactivity, and the nature of its chemical bonds. mdpi.comscirp.org

For quinoline derivatives, DFT calculations are used to determine a variety of quantum-molecular descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other molecules and biological targets. arabjchem.org

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and hyper-conjugative interactions within the molecule, providing a deeper understanding of its electronic structure and stability. arabjchem.org

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. scirp.org

These theoretical studies can, for example, explain the regioselectivity of chemical reactions like alkylation by identifying the most nucleophilic sites in the molecule. mdpi.com For this compound, the electron-donating methoxy group and the electron-withdrawing carboxylate group would significantly influence the electron distribution and reactivity of the quinoline ring system.

Quantum Chemical DescriptorDescriptionRelevance to Reactivity
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbitalIndicates electron-donating ability; a higher value suggests greater reactivity towards electrophiles.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbitalIndicates electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles.
HOMO-LUMO Energy Gap (ΔE)The energy difference between HOMO and LUMOA smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the molecular surfaceIdentifies sites for electrophilic and nucleophilic attack. arabjchem.org

Structure Activity Relationship Sar Studies of 7 Methoxyquinoline 3 Carboxylate Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

The position of the methoxy (B1213986) group on the benzenoid part of the quinoline ring is a critical determinant of biological activity. Studies on analogous 4(1H)-quinolones have demonstrated that a methoxy group at the 7-position generally confers superior antimalarial potency compared to a methoxy group at the 5-position. This highlights the favorable interactions that a substituent at the C-7 position can make within the biological target.

Further investigations into various substituents at the 7-position of the 4(1H)-quinolone-3-carboxylate core have revealed a distinct trend. Small, hydrophobic, and electron-donating groups are particularly beneficial for antimalarial activity. This is illustrated by the observation that a 7-methoxy (7-MeO) or a 7-methylthio (7-MeS) group results in greater potency against Plasmodium falciparum. In contrast, larger alkoxy groups or more electron-withdrawing substituents tend to diminish activity.

Substituent at 7-PositionRelative Antimalarial Potency (K1 strain of P. falciparum)General Observation
-OCH3 (Methoxy)HighSmall, electron-donating groups are favorable.
-SCH3 (Methylthio)High
-OH (Hydroxy)ModerateSlightly larger or less hydrophobic groups show reduced potency.
-OCH(CH3)2 (Isopropoxy)Moderate
-Cl (Chloro)LowElectron-withdrawing groups significantly decrease potency.
-OCF3 (Trifluoromethoxy)Very Low
-CF3 (Trifluoromethyl)Very Low

In a related series of 4-aminoquinolines, it was similarly observed that 7-methoxy derivatives were largely inactive against both chloroquine-susceptible and -resistant strains of P. falciparum, whereas halogenated analogs retained high activity. researchgate.net This suggests that the electronic properties and the potential for hydrogen bonding of the C-7 substituent play a crucial role, and the optimal substituent may be dependent on the specific quinoline scaffold and its biological target.

Halogenation of the quinoline ring can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. The introduction of electron-withdrawing groups, such as halogens, at the 7-position of the quinoline nucleus is a common strategy in the design of antimalarial agents.

In studies of 4-aminoquinolines, replacing the 7-chloro group with 7-bromo or 7-iodo resulted in compounds with comparable, potent antiplasmodial activity against both sensitive and resistant strains of P. falciparum. researchgate.net In contrast, the 7-fluoro and 7-trifluoromethyl analogs were found to be less active, particularly against resistant strains. researchgate.net This indicates that not only the electronegativity but also the size and lipophilicity of the halogen at C-7 are important factors. The general trend suggests that the presence of a larger, more lipophilic halogen at this position can be beneficial for overcoming resistance mechanisms.

The electronic effect of these substituents is significant; electron-withdrawing groups at the 7-position can lower the pKa of the quinoline ring nitrogen, which is known to be a key factor in the mechanism of action for many antimalarial quinolines.

The 2-position of the quinoline ring offers another strategic site for modification to enhance biological potency and selectivity. In the context of 7-methoxy-4(1H)-quinolone-3-carboxylates with antimalarial activity, the introduction of an aryl group at the C-2 position has been extensively explored.

An unsubstituted phenyl ring at the 2-position serves as a common starting point. The addition of various substituents to this phenyl ring can have a profound impact on activity. For instance, hydrophobic meta-substituents on the 2-phenyl ring, such as methyl, vinyl, or an additional phenyl group, tend to maintain or improve antimalarial potency. Alkoxy groups on the 2-phenyl ring have also been shown to significantly enhance activity against both K1 and TM90-C2B strains of P. falciparum.

Conversely, the introduction of strongly electron-withdrawing groups on the 2-phenyl ring, such as acetyl, methylsulfone, or nitro groups, generally leads to a marked decrease in antimalarial activity. This suggests that the electronic profile of the 2-aryl substituent is a key modulator of the compound's efficacy.

Substituent at 2-Position (on a 7-Methoxy-4-quinolone-3-carboxylate scaffold)General Effect on Antimalarial Potency
Unsubstituted PhenylBaseline Activity
meta-MethylphenylPotency Maintained or Improved
meta-VinylphenylPotency Maintained or Improved
meta-BiphenylPotency Improved
Alkoxy-substituted PhenylSignificant Improvement
meta-Halophenyl (Cl, Br)Slight Improvement
AcetylphenylWeak Activity
MethylsulfonylphenylWeak Activity
NitrophenylWeak Activity

The functional group at the 3-position is of paramount importance for the biological activity of this class of compounds. For antimalarial 7-methoxy quinolones, the presence of a carboxyl ester at the C-3 position has been shown to be critical for potency.

In a direct comparison, the replacement of the 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxamide led to the abolishment of activity against both K1 and 3D7 strains of P. falciparum. This stark difference in activity underscores the necessity of the ester moiety for this particular biological target.

The reasons for this can be attributed to several factors. Esters are generally more lipophilic than their corresponding carboxylic acids, which can lead to better cell membrane permeability and accumulation within the target parasite. Carboxylic acids, being ionized at physiological pH, may struggle to cross biological membranes. Amides, while often more stable metabolically than esters, have different electronic and steric properties that may prevent optimal binding to the target enzyme or receptor. The planar nature of the amide bond can also impose conformational restrictions that are detrimental to activity.

However, it is important to note that the preference for an ester, acid, or amide can be target-dependent. For instance, quinoline-3-carboxamide (B1254982) derivatives have been successfully developed as inhibitors of cholesteryl ester transfer protein (CETP) and as immunomodulatory agents. In some cases, converting a carboxylic acid to an amide can improve stability, solubility, and membrane permeability, which are desirable traits for certain therapeutic applications.

Stereochemical Considerations in Biological Activity

While extensive SAR studies have been conducted on the substitution patterns of the quinoline ring, there is a notable lack of information specifically addressing the stereochemical aspects of Methyl 7-methoxyquinoline-3-carboxylate and its derivatives. The core structure of this compound is planar and achiral. Chirality would be introduced into its derivatives through the incorporation of chiral centers in the substituents, for example, at the 2-position or within the alkoxy chain of the ester.

Correlation of Structural Features with Biological Potency and Selectivity

The collective SAR data allows for the establishment of clear correlations between specific structural features of 7-methoxyquinoline-3-carboxylate derivatives and their biological potency, particularly as antimalarial agents.

For High Antimalarial Potency:

7-Position: A small, electron-donating group, such as methoxy or methylthio, is highly favorable. This suggests that the size and electronic nature of this substituent are critical for optimal interaction with the biological target.

2-Position: An aryl group, particularly a phenyl ring with hydrophobic or alkoxy substituents at the meta-position, enhances potency. This indicates the presence of a hydrophobic pocket in the target's binding site that can accommodate these groups.

3-Position: A carboxyl ester is essential for activity. This moiety is likely involved in a key binding interaction, and its replacement with a carboxylic acid or amide disrupts this interaction, leading to a loss of potency.

Correlation with Selectivity: The concept of selectivity, such as the differential activity against drug-resistant versus drug-sensitive parasite strains, is also influenced by these structural features. For instance, in the analogous 4-aminoquinolines, the nature of the halogen at the 7-position influences the activity against chloroquine-resistant strains. Larger halogens like bromine and iodine tend to maintain potency against resistant strains better than fluorine. This suggests that modifications to the quinoline scaffold can help overcome resistance mechanisms.

Furthermore, in the development of kinase inhibitors, substitutions on the quinoline ring are often fine-tuned to achieve selectivity for a specific kinase over others, thereby reducing off-target effects. While specific data on the selectivity of this compound derivatives for different biological targets is limited, the principles derived from related quinoline scaffolds suggest that systematic modification of the substituents at the 2- and 7-positions would be a key strategy to achieve not only high potency but also the desired selectivity profile.

Comparative Analysis with Similar Quinoline Carboxylates

The structure-activity relationship (SAR) of quinoline derivatives is a field of extensive research, revealing that minor structural modifications can lead to significant changes in biological activity. The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the quinoline core, as well as the functional groups attached to it. This section provides a comparative analysis of 7-methoxyquinoline-3-carboxylate derivatives with other quinoline carboxylates, focusing on how variations in the quinoline scaffold and its substituents influence their biological profiles.

The position of the methoxy group on the quinoline ring significantly impacts the biological effects. While direct SAR studies on this compound are limited, research on related compounds provides valuable insights. For example, in a series of 6-methoxy-2-arylquinolines, the methyl carboxylate derivatives generally exhibited low cytotoxicity. However, conversion of the methyl ester to the corresponding alcohol resulted in potent P-glycoprotein (P-gp) inhibitors. nih.gov This suggests that for this particular scaffold, the substituent at the 3-position plays a more critical role in determining this specific activity than the methoxy group at the 6-position.

Furthermore, a comparative study between 8-methoxyquinoline (B1362559) and its 5-nitro derivative demonstrated that 8-methoxyquinoline possessed stronger antibacterial and antifungal activity. nih.gov This underscores the principle that the type and placement of substituents on the quinoline ring can dramatically alter the biological activity spectrum. The electron-donating nature of the methoxy group, compared to the electron-withdrawing nitro group, likely plays a key role in the observed antimicrobial efficacy.

Modifications at the 3-position of the quinoline ring, where the carboxylate group is located in the subject compound, are a common strategy for modulating activity. In a series of quinoline-3-carboxamide derivatives, the nature of the substituent on the amide nitrogen was found to be crucial for activity against cholesteryl ester transfer protein (CETP). researchgate.net This indicates that the region around the 3-position is a key interaction point with biological targets.

The following table summarizes the comparative biological activities of various quinoline carboxylate and carboxamide derivatives, illustrating the impact of structural modifications.

Compound ClassKey Structural FeaturesBiological Target/ActivityKey SAR FindingsReference
Quinoline-6-carboxamidesCarboxamide at C6P2X7R AntagonismReplacement of a pyrazine (B50134) ring with a quinoline ring slightly decreased potency. nih.gov
6-Methoxy-2-arylquinoline-4-carboxylatesMethoxy at C6, Aryl at C2, Carboxylate at C4P-glycoprotein InhibitionMethyl carboxylate derivatives had low cytotoxicity, while corresponding alcohols were potent P-gp inhibitors. nih.gov
8-MethoxyquinolineMethoxy at C8AntimicrobialShowed stronger antimicrobial activity compared to its 5-nitro derivative. nih.gov
Quinoline-3-carboxamides (B1200007)Carboxamide at C3CETP InhibitionSubstituents on the amide nitrogen are critical for activity. researchgate.net

Mechanistic Studies of Methyl 7 Methoxyquinoline 3 Carboxylate S Chemical Reactivity

Exploration of Reaction Mechanisms in Synthesis

The formation of the quinoline (B57606) scaffold, a ubiquitous heterocycle in medicinal and industrial chemistry, can be achieved through numerous synthetic routes. nih.govmdpi.com These methods often involve complex multi-step reactions, where the mechanistic pathway dictates the final structure and substitution pattern. Classical methods for quinoline synthesis include the Skraup, Friedländer, and Doebner-von Miller reactions. nih.gov

The synthesis of quinoline derivatives like Methyl 7-methoxyquinoline-3-carboxylate can proceed through either intermolecular or intramolecular reaction pathways, largely dependent on the chosen synthetic strategy and starting materials.

Intermolecular Reactions: Many classical and modern quinoline syntheses are multi-component reactions, inherently intermolecular. The Doebner reaction, for example, is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov A variation, the Doebner-von Miller reaction, is also a well-established intermolecular method. mdpi.com Similarly, the Povarov reaction utilizes an aniline, an aldehyde, and an activated alkene in a [4+2] cycloaddition to form tetrahydroquinolines, which are then oxidized to quinolines. mdpi.comnih.gov These methods involve the stepwise assembly of the quinoline ring from separate molecular entities.

Intramolecular Reactions: In contrast, intramolecular pathways involve a cyclization step within a single molecule. For instance, a common strategy involves constructing a substituted aniline precursor that already contains a significant portion of the second ring. The final quinoline ring is then formed via an intramolecular cyclization. An example of this is the cyclization of o-alkynylisocyanobenzenes, which proceeds via a 6-endo cyclization. researchgate.net Another approach involves the acid-mediated cyclization of arylazides with alkynes, where the azide group attacks a vinyl cation formed in situ. mdpi.com The study of quinolone carboxylic acid derivatives has shown that intramolecular hydrogen bonds can play a significant role in determining the physico-chemical features of the molecule, which can influence reaction pathways. nih.gov

The choice between these pathways depends on the desired substitution pattern and the availability of starting materials. For a molecule like this compound, a Gould-Jacobs type reaction starting from 3-methoxyaniline and diethyl 2-(ethoxymethylene)malonate would involve an initial intermolecular reaction followed by an intramolecular thermal cyclization and subsequent esterification/hydrolysis steps.

Catalysts and reagents are pivotal in quinoline synthesis, often determining the reaction's efficiency, regioselectivity, and viability under specific conditions. organic-chemistry.org A wide array of catalysts, from simple acids to complex transition metal systems, have been employed.

Acid Catalysis: Many traditional quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, require harsh acidic conditions. mdpi.com More modern approaches also utilize acid catalysis; for instance, the Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids from electron-deficient anilines can be effectively promoted by Brønsted or Lewis acids like BF₃·THF. nih.gov

Metal Catalysis: Transition-metal catalysts have become indispensable for their efficiency and selectivity. Various metals have been reported to catalyze different quinoline syntheses:

Palladium: Used in carbonylation reactions to generate quinoline carboxylates from chloroquinolines. google.com It is also effective in Miyaura borylation reactions on chloroquinoline carboxylates. nih.gov

Copper: A copper-catalyzed intermolecular decarboxylative cascade cyclization has been shown to produce 2-substituted quinolines. organic-chemistry.org

Cobalt, Nickel, and Manganese: These inexpensive, first-row transition metals have been used to catalyze the synthesis of quinolines and other N-heterocycles from amino alcohols and ketones. organic-chemistry.org

Iron: FeCl₃ has been used to catalyze a Povarov-type [4+2] annulation to provide 2,4-diaryl quinolines. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of the quinoline core.

Catalyst/ReagentReaction TypeRoleRef
BF₃·THFDoebner ReactionLewis Acid Catalyst nih.gov
Pd(PPh₃)₂Cl₂BorylationTransition Metal Catalyst nih.gov
CopperDecarboxylative CyclizationTransition Metal Catalyst organic-chemistry.org
Co(OAc)₂·4H₂ODehydrogenative CyclizationTransition Metal Catalyst organic-chemistry.org
FeCl₃Povarov-type AnnulationLewis Acid Catalyst organic-chemistry.org
TMSClPfitzinger ReactionPromoter acs.org

Recently, synthetic methods involving radical intermediates have emerged as a powerful tool for constructing heterocycles like quinolines, offering high atom efficiency and step economy. nih.gov These reactions can be initiated by light or radical initiators and provide alternative pathways to classical methods. researchgate.net

Several radical-promoted strategies for quinoline synthesis have been developed:

Visible-Light-Mediated Reactions: Visible light can be used to generate acyl radicals from 4-acyl-1,4-dihydropyridines, which can then be used in the C-H hydroxyalkylation of quinolines. nih.gov This method operates under mild, reducing conditions, avoiding the need for harsh external oxidants. nih.gov

N-Bromosuccinimide (NBS)-Mediated Radical Cyclization: Quinolines substituted at the 3-position can be synthesized via a radical reaction mediated by NBS. The proposed mechanism involves the formation of a bromine radical under visible light, which initiates a cyclization cascade. mdpi.com

Copper-Catalyzed Radical Reactions: An efficient copper-catalyzed intermolecular cascade cyclization of aryl aldehydes, anilines, and acrylic acid proceeds through a radical reaction pathway under aerobic conditions to yield 2-substituted quinolines. organic-chemistry.org

These radical pathways offer novel disconnections and access to quinoline structures that may be difficult to obtain through traditional ionic reaction mechanisms. nih.gov

Transformation Pathways of the Methyl Ester Group

The methyl ester group at the 3-position of this compound is a versatile functional handle that can be converted into a variety of other groups, significantly expanding the synthetic utility of the molecule.

One of the most fundamental transformations of the methyl ester is its hydrolysis to the corresponding carboxylic acid, 7-methoxyquinoline-3-carboxylic acid. sigmaaldrich.comscbt.com

Mechanism of Hydrolysis: This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.commdpi.com The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. In the basic medium, the resulting carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. mdpi.com

A typical procedure involves dissolving the methyl ester in a solvent like methanol (B129727) or isopropanol and heating it with an aqueous NaOH solution. google.commdpi.com After the reaction is complete, the solvent is removed, and the solution is acidified to precipitate the carboxylic acid. google.commdpi.com

The resulting 7-methoxyquinoline-3-carboxylic acid can then serve as a precursor for other derivatives, such as different alkyl esters, by reacting it with the corresponding alcohol under acidic conditions (Fischer esterification).

The methyl ester or the corresponding carboxylic acid can be converted into amides, which are prevalent structures in pharmacologically active compounds. nih.gov

From Esters to Amides: The direct conversion of methyl esters to amides (aminolysis) is possible but often requires harsh conditions, such as high temperatures or pressures, particularly with less reactive amines. google.com The reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon. google.com The use of a catalyst, such as sodium methoxide, can facilitate this transformation under milder conditions. google.com

From Carboxylic Acids to Amides: A more common and versatile route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine to form the amide. This two-step process avoids the often-sluggish direct aminolysis of the ester. The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. libretexts.org

Several methods exist for this activation and coupling:

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. arkat-usa.org

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with an amine to form the amide. youtube.com

Silicon-Based Reagents: Reagents such as methyltrimethoxysilane [CH₃Si(OMe)₃] have been shown to be effective for the direct amidation of carboxylic acids with amines under mild conditions. nih.gov The proposed mechanism involves the in-situ formation of a silyl ester intermediate, which is more reactive towards the amine. nih.gov

This conversion to amides significantly broadens the range of accessible derivatives from this compound, allowing for the introduction of diverse structural motifs.

Mechanistic Insights into Dearomative Transformations

The dearomatization of quinoline scaffolds represents a powerful strategy for synthesizing three-dimensional molecules with significant therapeutic potential from readily available flat aromatic precursors. chemrxiv.orgacs.org While specific mechanistic studies exclusively focused on this compound are not extensively documented in the reviewed literature, a wealth of information on the dearomatization of quinoline derivatives provides a strong foundation for understanding the likely reactive pathways. The disruption of the aromatic system is energetically unfavorable, and thus, these transformations often require activation of the quinoline ring and are coupled with the formation of stable C-C, C-H, or C-heteroatom bonds to provide a thermodynamic driving force. acs.orgnih.gov

Mechanistic investigations into quinoline dearomatization have revealed several key pathways, including single-electron transfer (SET) processes, photocatalytic cycles, and metal-hydride-mediated reductions. chemrxiv.orgd-nb.info These transformations typically lead to the formation of partially or fully saturated nitrogen-containing heterocyclic structures. acs.org

A prominent mechanism in the dearomatization of quinolines involves a photoinduced single-electron reduction. chemrxiv.org This process can trigger dearomative dimerization or even skeletal rearrangements. chemrxiv.org Detailed mechanistic studies suggest that this transformation can proceed through a 1,2-aryl migration and ring-contraction sequence. chemrxiv.org Another well-studied mechanism is the stepwise hydrogen atom transfer (HAT) followed by a radical recombination. nih.gov This pathway is particularly relevant in hydrosilylation reactions of quinolines, where a photoexcited quinolinium intermediate is reduced by a silane reagent. nih.gov The regioselectivity of such reactions is often dictated by the formation of the most stable radical intermediate. nih.gov

Furthermore, transition metal catalysis plays a crucial role in the dearomatization of quinolines. For instance, iridium-catalyzed reductive functionalization proceeds via the formation of an enamine intermediate after partial reduction of the quinoline ring by an iridium-hydride species. d-nb.info This enamine is then susceptible to reaction with various electrophiles. d-nb.info Similarly, copper-catalyzed dearomatization reactions have been developed, taking advantage of the low cost and environmentally benign nature of copper. acs.org

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the finer details of these reaction mechanisms. acs.org These studies help in understanding the origin of regio- and enantioselectivity in asymmetric dearomative transformations. acs.org

The following table summarizes the key mechanistic pathways involved in the dearomative transformations of quinoline derivatives, which are likely applicable to this compound.

Mechanistic PathwayDescriptionKey IntermediatesDriving Force
Single-Electron Transfer (SET) Photoinduced reduction of the quinoline ring initiates dimerization or skeletal rearrangement. chemrxiv.orgRadical anions, dimeric intermediates. chemrxiv.orgFormation of stable polycyclic structures. chemrxiv.org
Hydrogen Atom Transfer (HAT) A stepwise mechanism involving hydrogen atom transfer to the quinoline ring followed by radical recombination. nih.govRadical species. nih.govFormation of a stable C-Si or C-H bond. nih.gov
Iridium-Catalyzed Reduction Partial reduction of the quinoline ring by an Ir-H species to form a reactive enamine intermediate. d-nb.infoEnamine, iminium ion. d-nb.infoSubsequent reaction with an electrophile. d-nb.info
Photocatalytic Cycloaddition Photoinduced dearomative [2+2] cycloaddition with other unsaturated molecules. acs.orgExcited state complexes. acs.orgFormation of a cyclobutane ring. acs.org

Potential Research Applications and Future Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

The quinoline (B57606) framework is a privileged scaffold in organic and medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.org Methyl 7-methoxyquinoline-3-carboxylate is a prime example of a key building block used in the construction of more complex molecular architectures. The ester and methoxy (B1213986) functional groups on the quinoline ring are strategic handles for a variety of chemical transformations.

The ester group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid (7-Methoxyquinoline-3-carboxylic acid), which can then be converted into amides, hydrazides, or other derivatives. calpaclab.comscbt.com This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, syntheses of key intermediates for the antitumor antibiotic CC-1065 have utilized related isoquinoline carboxylate esters, highlighting the importance of this functional group in building complex bioactive molecules. rsc.org

Furthermore, the quinoline ring itself can undergo various modifications. Modern synthetic methods, such as transition metal-catalyzed C-H bond functionalization, offer pathways to introduce new substituents at specific positions on the ring, enabling the creation of novel analogues with potentially enhanced properties. rsc.org The presence of the methoxy group influences the electronic properties of the ring, guiding the regioselectivity of these synthetic transformations. This strategic positioning makes this compound an attractive starting material for chemists aiming to develop novel heterocyclic compounds. rsc.org

Development of Novel Pharmacological Agents

The quinoline nucleus is the core of many pharmacologically active agents, exhibiting a wide spectrum of biological activities including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. acs.orgresearchgate.net Derivatives of this compound are being explored for their potential to yield next-generation therapeutic agents.

Quinolone antibiotics, characterized by a 4-oxo-quinoline-3-carboxylic acid core, are a major class of antibacterial drugs that function by inhibiting bacterial DNA gyrase. mdpi.com The 3-carboxylate group is considered essential for gyrase binding and bacterial transport. mdpi.com Research has shown that modifications at the 7-position of the quinoline ring significantly impact the antibacterial spectrum and potency.

For example, a recent study detailed the synthesis of novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, which were evaluated for antimicrobial activity against pathogens that cause urinary tract infections. nih.gov One derivative, compound 3l , demonstrated particularly high efficacy against E. coli and C. albicans. nih.govresearchgate.net This highlights the potential of using the 7-methoxyquinoline scaffold, accessible from this compound, as a basis for designing new antibacterial agents. The development of such compounds is critical in the face of growing antibiotic resistance.

Table 1: Antimicrobial Activity of a Synthesized 7-Methoxyquinoline Derivative (Compound 3l)
MicroorganismTypeInhibition Zone (mm) at 0.1 mg/mL
E. coliGram-negative Bacteria21.0
P. aeruginosaGram-negative Bacteria16.2
S. aureusGram-positive Bacteria18.0
B. subtilisGram-positive Bacteria16.0
C. albicansFungus18.0
C. neoformansFungus10.0
Data sourced from research on novel 7-methoxyquinoline derivatives. nih.govresearchgate.net

The quinoline scaffold is integral to the design of various enzyme inhibitors, particularly in cancer therapy. arabjchem.org Derivatives have been developed as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis. nih.govnih.gov

Recent research has focused on quinoline-3-carboxamide (B1254982) derivatives as potent inhibitors of these kinases. nih.gov For example, a thiophene derivative of quinoline-3-carboxamide, compound 6b , was identified as a potent EGFR inhibitor with an IC₅₀ value of 0.49 µM. nih.gov The synthetic route to these carboxamides often starts from a quinoline-3-carboxylic acid, which is a direct derivative of this compound. The 7-methoxy group can play a role in orienting the molecule within the enzyme's binding site, potentially improving potency and selectivity. This makes the title compound a valuable starting point for developing targeted anticancer agents.

Table 2: EGFR Inhibition by Selected Quinoline-3-Carboxamide Derivatives
CompoundKey Structural FeatureEGFR IC₅₀ (µM)
Compound III (Parent)Quinoline-3-carboxamide5.283
Compound 5oFuran derivative2.61
Compound 6bThiophene derivative0.49
Compound 10Benzyloxy derivative1.73
Data from a study on the optimization of quinoline-based EGFR inhibitors. nih.gov

Contributions to Chemical Biology Probes and Tools

Beyond therapeutics, quinoline derivatives are widely used as tools in chemical biology, particularly as fluorescent probes for bio-imaging. crimsonpublishers.com The quinoline ring system possesses intrinsic fluorescence properties that can be tuned by synthetic modification. nih.gov These probes are invaluable for visualizing cellular structures, tracking biomolecules, and detecting specific analytes within living organisms with high sensitivity. crimsonpublishers.comnih.gov

The modular nature of quinoline synthesis allows for the rational design of probes with specific photophysical properties. nih.gov this compound can serve as a core scaffold for such probes. The ester can be functionalized to attach targeting moieties or reactive groups, while the methoxy group can modulate the fluorescence wavelength and quantum yield. Quinoline-based sensors have been successfully developed for detecting biologically important metal ions, such as Zn²⁺, which plays a critical role in neurodegenerative diseases. nih.govnanobioletters.com This demonstrates the potential for derivatives of this compound to be developed into sophisticated tools for diagnosing and studying disease processes at the molecular level.

Future Research Avenues

The versatility of the this compound scaffold ensures its continued relevance in chemical and pharmaceutical research. Future investigations are likely to focus on expanding its utility through innovative synthetic strategies and exploring new biological applications.

A primary focus of future research will be the development of novel methods to functionalize the quinoline core. Recent advances in C-H functionalization provide powerful tools for directly modifying the quinoline ring, enabling the synthesis of derivatives that were previously difficult to access. rsc.org Applying these methods to this compound could yield new libraries of compounds with diverse substitution patterns.

Furthermore, exploration of "hybrid" molecules, where the quinoline scaffold is combined with other known pharmacophores, is a promising strategy. rsc.org For example, linking the quinoline core to moieties known to interact with specific biological targets could produce synergistic effects or novel mechanisms of action. The ester and methoxy groups of this compound provide convenient points for such conjugations. These new derivatization strategies will be essential for fine-tuning the pharmacological profiles of quinoline-based compounds, aiming to improve efficacy, enhance selectivity, and reduce potential side effects. rsc.org

In-Depth Mechanistic Understanding of Biological Effects

A thorough comprehension of the molecular mechanisms underpinning the biological activities of this compound is fundamental for its development as a potential therapeutic agent. While direct mechanistic studies on this specific compound are emerging, research into the broader class of quinoline and quinoxaline derivatives provides a foundational framework for predicting its likely modes of action. The biological effects of these compounds are often attributed to their ability to interact with specific biomolecular targets, thereby modulating cellular pathways.

One of the well-documented mechanisms for related compounds, such as certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, involves the generation of free radicals through bioreduction, which subsequently leads to DNA damage in pathogenic microorganisms. mdpi.com This mode of action suggests that this compound could potentially exhibit antimicrobial properties by interfering with the genetic integrity of susceptible organisms. The quinoline core is a critical pharmacophore that can intercalate into DNA or inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase. mdpi.com

Furthermore, many quinoline derivatives exert their biological effects by targeting specific enzymes, such as kinases. For instance, serine/threonine protein kinases are crucial regulators of cell signaling pathways, and their inhibition by quinoline-based compounds has been explored in the context of anticancer research. nih.govresearchgate.net Molecular docking and dynamics simulations of newly designed quinoline compounds have been performed to understand their binding interactions with these kinases. researchgate.net The methoxy and carboxylate groups on the quinoline scaffold of this compound can significantly influence its binding affinity and selectivity for such enzymatic targets.

The following table outlines potential molecular mechanisms and the research methodologies employed to elucidate them, based on studies of structurally related quinoline compounds.

Potential Mechanism of Action Key Biomolecular Target Investigative Techniques Potential Biological Outcome
DNA DamageDNA, Topoisomerase, DNA GyraseWhole-genome sequencing of resistant mutants, Reverse geneticsAntimicrobial, Anticancer
Enzyme InhibitionProtein Kinases (e.g., Serine/threonine kinase STK10)Molecular Docking, In-vitro enzyme assaysAnticancer
Receptor AntagonismP2X7 ReceptorCalcium mobilization functional assaysAnti-inflammatory, Anticancer

Advanced Computational Modeling for Predictive Design

Advanced computational modeling plays a pivotal role in the rational design and optimization of novel therapeutic agents based on the this compound scaffold. These in-silico approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of new derivatives, thereby minimizing the need for extensive and costly empirical screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

One of the primary computational tools is the development of 2D and 3D-QSAR models. These models establish a mathematical correlation between the structural features of a series of compounds and their biological activities. For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govresearchgate.netmdpi.com

CoMFA models correlate the biological activity with the steric and electrostatic fields of the molecules.

CoMSIA models expand on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These models generate contour maps that visualize the regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For instance, a CoMFA model for a series of quinoline derivatives targeting a specific kinase might reveal that bulky substituents in one region are favorable for activity, while electronegative groups in another are detrimental. nih.govresearchgate.net

Molecular Docking and Dynamics:

Molecular docking simulations are instrumental in predicting the binding mode and affinity of this compound and its analogues to specific biological targets, such as the active site of an enzyme or a receptor binding pocket. nih.govresearchgate.net These simulations provide insights into the crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time in a simulated physiological environment. researchgate.net MD simulations provide a dynamic view of the conformational changes in both the ligand and the protein, offering a more realistic representation of the binding event.

The table below summarizes key computational models and their applications in the predictive design of quinoline-based compounds.

Computational Model Primary Function Key Parameters and Outputs Application in Drug Design
3D-QSAR (CoMFA/CoMSIA) Predicts biological activity based on 3D structural features.Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields; Contour maps.Guiding the design of new derivatives with enhanced potency. nih.govresearchgate.netmdpi.com
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target.Binding energy scores, interaction profiles (hydrogen bonds, etc.).Identifying potential biological targets and optimizing ligand-target interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system.Trajectory of atomic positions, conformational stability, binding free energy.Assessing the stability of ligand-protein complexes and refining binding poses. researchgate.net
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Lipinski's Rule of Five, solubility, permeability, metabolic stability.Early-stage filtering of compounds with poor pharmacokinetic profiles.

Through the iterative application of these computational techniques, researchers can design and prioritize novel derivatives of this compound with improved biological activity and drug-like properties for further experimental validation.

Q & A

Q. Q1: What are the standard synthetic routes for Methyl 7-methoxyquinoline-3-carboxylate, and how can intermediates be purified effectively?

A1: this compound is typically synthesized via dehalogenation/hydrogenation of brominated precursors. For example, ethyl 4-bromo-7-methoxyquinoline-3-carboxylate undergoes catalytic dehalogenation using Pd(PPh₃)₂Cl₂ in the presence of a ligand to yield the target compound. However, competitive side reactions (e.g., hydrogenation of the quinoline ring) can reduce yields. Purification involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol to isolate pure crystals. Monitoring reaction progress via TLC (silica gel, UV visualization) is critical to minimize byproduct formation .

Structural Characterization

Q. Q2: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

A2:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The methoxy group (δ ~3.9 ppm, singlet) and ester carbonyl (δ ~165–170 ppm) are key markers.
  • X-ray Crystallography: SHELXL (for refinement) and ORTEP-3 (for visualization) resolve structural ambiguities. For example, hydrogen bonding between the methoxy oxygen and ester carbonyl can be validated through intermolecular distance analysis (<3.0 Å) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.08).

Table 1: Key Crystallographic Parameters Using SHELXL

ParameterValue
Space groupP2₁/c
R-factor (final)<0.05
Bond length (C-O)1.36 Å

Advanced Synthesis Challenges

Q. Q3: How can competing side reactions during synthesis be mitigated to improve yields?

A3: Low yields (e.g., 45% in Pd-catalyzed systems) often stem from ligand inefficiency or solvent polarity mismatches. Optimization strategies include:

  • Ligand Screening: Bidentate ligands (e.g., dppf) enhance catalytic activity.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Temperature Control: Maintaining 60–80°C prevents premature ligand decomposition.
    Contradictory data on reaction pathways (e.g., hydrogenation vs. dehalogenation) require DFT calculations to map energy barriers .

Safety and Handling

Q. Q4: What safety protocols are essential when handling this compound?

A4:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation).
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Crystallographic Analysis

Q. Q5: How can crystallographic software resolve ambiguities in hydrogen-bonding networks for this compound derivatives?

A5: SHELXL refines disorder models by adjusting occupancy factors and thermal parameters. For example:

  • Disordered Methoxy Groups: Split into two positions with 50% occupancy each.
  • Hydrogen Bonding: Use WinGX to generate symmetry-equivalent molecules and validate intermolecular interactions. ORTEP-3 visualizes anisotropic displacement ellipsoids to distinguish static vs. dynamic disorder .

Biological Activity Profiling

Q. Q6: What methodologies are used to assess the antibacterial activity of this compound analogs?

A6:

  • MIC Assays: Broth microdilution (96-well plates) against S. aureus and E. coli.
  • Structure-Activity Relationship (SAR): Modify the methoxy/ester groups and compare IC₅₀ values.
  • Molecular Docking: AutoDock Vina predicts binding affinity to bacterial topoisomerase IV.
    Note: Contradictions in activity data (e.g., Gram-positive vs. Gram-negative efficacy) require checkerboard assays to evaluate synergy with known antibiotics .

Data Contradiction Resolution

Q. Q7: How should researchers address discrepancies in reported spectroscopic data for quinoline derivatives?

A7:

  • Cross-Validation: Compare NMR shifts with DFT-predicted values (Gaussian 16, B3LYP/6-31G*).
  • Solvent Effects: Re-run spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
  • Crystallographic Corroboration: Overlay X-ray-derived bond lengths/angles with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.